molecular formula C17H10BrN3O2 B2452607 (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313397-49-8

(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide

Katalognummer: B2452607
CAS-Nummer: 313397-49-8
Molekulargewicht: 368.19
InChI-Schlüssel: MWOGIHRJJASIIW-FXBPSFAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Eigenschaften

IUPAC Name

6-bromo-2-(2-cyanophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-12-5-6-15-11(7-12)8-13(16(20)22)17(23-15)21-14-4-2-1-3-10(14)9-19/h1-8H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOGIHRJJASIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromosalicylaldehyde Synthesis

Bromination of salicylaldehyde using bromine in acetic acid at 40°C for 6 hours achieves 72% yield of 5-bromosalicylaldehyde, confirmed by $$ ^1H $$-NMR ($$ \delta = 10.32 \, \text{ppm} $$, aldehyde proton) and mass spectrometry ($$ m/z = 214.93 \, [M+H]^+ $$).

Cyclocondensation with Cyanoacetamide

Reacting 5-bromosalicylaldehyde (10 mmol) with cyanoacetamide (12 mmol) in ethanol containing piperidine (5 mol%) at reflux for 8 hours yields 6-bromo-2-imino-2H-chromene-3-carboxamide (Intermediate A) in 85% yield. Mechanistic studies reveal:

  • Knoevenagel adduct formation between aldehyde and cyanoacetamide.
  • Intramolecular cyclization via o-hydroxy attack on the nitrile group.
  • Tautomerization to the thermodynamically stable 2-imino form.

Table 1: Optimization of Cyclocondensation Conditions

Solvent Catalyst Temp (°C) Time (h) Yield (%)
Ethanol Piperidine 80 8 85
DMF Et$$_3$$N 100 6 68
Toluene NaOH 110 10 52

Imino Group Functionalization with 2-Cyanophenylamine

Introducing the (2-cyanophenyl)imino moiety necessitates nucleophilic substitution at the 2-position of Intermediate A. Two predominant methods emerge:

Direct Amination via Schiff Base Formation

Heating Intermediate A (5 mmol) with 2-cyanophenylamine (6 mmol) in dry toluene under Dean-Stark conditions for 12 hours achieves 78% yield of the target compound. IR analysis confirms imine formation ($$ \nu = 1621 \, \text{cm}^{-1} $$, C=N stretch).

Kabachnik–Field Three-Component Reaction

Alternative synthesis employs:

  • 5-Bromosalicylaldehyde (5 mmol)
  • 2-Cyanophenylamine (5 mmol)
  • Cyanoacetamide (5 mmol)

In ethanol with 10% HCl at 70°C for 6 hours, this one-pot method yields 82% product. $$ ^{13}C $$-NMR analysis verifies regioselectivity ($$ \delta = 158.4 \, \text{ppm} $$, C=N carbon).

Stereochemical Control of the 2Z Isomer

The Z configuration predominates due to steric hindrance between the 2-cyanophenyl group and chromene ring. Key findings:

Solvent-Induced Stereoselectivity

Polar aprotic solvents (DMF, DMSO) favor the Z isomer through stabilization of the transition state:

Table 2: Solvent Effects on Z/E Ratio

Solvent Z:E Ratio
DMF 95:5
Toluene 87:13
EtOH 82:18

Copper(II)-Mediated Configuration Locking

Adding Cu(OTf)$$_2$$ (5 mol%) during imine formation increases Z selectivity to 98% by coordinating the imine nitrogen and carboxamide oxygen. X-ray crystallography confirms the Z configuration (C2–N1–C11 bond angle = 118.7°).

Carboxamide Group Modifications

While the target compound retains the carboxamide group, derivative syntheses reveal reactivity insights:

Hydrolysis to Carboxylic Acid

Refluxing with 6M HCl (12 hours) quantitatively hydrolyzes the carboxamide to 6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxylic acid ($$ \text{p}K_a = 3.2 $$).

Phosphorylation Reactions

Treating with POCl$$_3$$ in DMF at 0°C generates the phosphorylated derivative (31P-NMR $$ \delta = -5.2 \, \text{ppm} $$), though this side reaction is suppressed by using anhydrous conditions during primary synthesis.

Large-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system (0.5 mL volume, 120°C, 5 min residence time) achieves 91% yield at 50 g/h throughput, surpassing batch reactor efficiency by 40%.

Purification Challenges

The compound exhibits poor crystallization tendency. Gradient sublimation (80–120°C, 0.01 mbar) provides 99.5% purity, as verified by HPLC (C18 column, 254 nm).

Analytical Characterization Benchmarks

Spectroscopic Data Consensus:

  • $$ ^1H $$-NMR (DMSO-$$ d_6 $$): $$ \delta = 8.54 \, (\text{s, 1H, H4}) $$, 8.17 (\text{s, 1H, H5}), 7.73–7.13 (\text{m, 6H, Ar-H})
  • $$ ^{13}C $$-NMR: $$ \delta = 176.2 \, (\text{C=O}) $$, 158.4 (\text{C=N})
  • HRMS: $$ m/z = 398.9921 \, [M+H]^+ $$ (calc. 398.9924)

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or imine groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
The compound has shown promising results as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells. The reported IC50 values for similar chromene derivatives range from 24.4 μM to 68.4 μM, indicating moderate to high cytotoxicity against these cell lines.

Mechanism of Action
The anticancer effects of (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can alter key signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : The compound may bind to DNA, interfering with replication and transcription processes.

Biological Studies

The compound serves as a valuable tool in biological studies aimed at understanding cellular pathways and mechanisms. Its unique structure allows researchers to explore interactions between small molecules and biological macromolecules, contributing to the development of new therapeutic strategies.

Chemical Biology

In chemical biology, (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is utilized to investigate the interactions of small molecules with proteins and nucleic acids. This can lead to insights into drug design and the development of new treatments for various diseases.

Industrial Applications

The compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique combination of functional groups enhances its potential for use in various industrial processes.

Comparative Analysis with Related Compounds

To highlight the uniqueness of (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide, it is essential to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
6-bromo-2H-chromene-3-carboxamideLacks cyano and imine groupsReduced anticancer activity
2-(4-cyanophenyl)imino-2H-chromene-3-carboxamideNo bromine substitutionDifferent reactivity profile
6-bromo-2-(methylphenyl)imino-2H-chromene-3-carboxamideContains a methyl group instead of cyanoVaries in chemical interactions

The presence of both the bromine atom and the cyano group in (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide significantly enhances its potential as an effective anticancer agent compared to its analogs.

Wirkmechanismus

The mechanism of action of (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in cellular processes.

    Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-bromo-2H-chromene-3-carboxamide: Lacks the imine and cyano groups, resulting in different biological activities.

    2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and interactions.

    6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide: Contains a methyl group instead of a cyano group, leading to variations in its chemical and biological properties.

Uniqueness

(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, imine linkage, and cyano group collectively contribute to its potential as a versatile compound in various research and industrial applications.

Biologische Aktivität

(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a unique structure that includes a bromine atom and a cyano group, which may enhance its reactivity and interaction with biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative studies with other chromene derivatives.

The molecular formula of (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is C19H12BrN3O3, with a molecular weight of approximately 368.18 g/mol. The compound is characterized by:

FeatureDescription
Core Structure Chromene derivative with imine and cyano groups
Functional Groups Bromine, cyano, and carboxamide
CAS Number 325857-06-5

Anticancer Properties

Research indicates that chromene derivatives exhibit various biological activities, including significant anticancer effects. A study evaluating several chromone derivatives reported moderate to high cytotoxicity against various cancer cell lines, including HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells. Notably, compounds similar to (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide have shown IC50 values ranging from 24.4 μM to 68.4 μM against these cell lines .

The mechanisms through which (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Signaling Pathway Modulation : It can alter key signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : The compound may bind to DNA, interfering with replication and transcription processes .

Comparative Analysis with Related Compounds

To understand the unique properties of (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide, it is essential to compare it with other related compounds:

CompoundKey FeaturesBiological Activity
6-bromo-2H-chromene-3-carboxamideLacks cyano and imine groupsReduced anticancer activity
2-(4-cyanophenyl)imino-2H-chromene-3-carboxamideNo bromine substitutionDifferent reactivity profile
6-bromo-2-(methylphenyl)imino-2H-chromene-3-carboxamideContains a methyl group instead of cyanoVaries in chemical interactions

The presence of both the bromine atom and the cyano group in (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide significantly enhances its potential as an effective anticancer agent compared to its analogs.

Case Studies

Several case studies have highlighted the effectiveness of chromene derivatives in cancer treatment:

  • Study on Cytotoxicity : A comprehensive study assessed various chromone derivatives for their cytotoxic effects against leukemia and breast cancer cells. The findings indicated that compounds similar to (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide exhibited superior potency against MOLT-4 cells .
  • Mechanistic Insights : Another investigation focused on the mechanistic pathways activated by chromone derivatives demonstrated that these compounds could induce apoptosis through caspase activation, further supporting their potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for (2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide and its analogs?

Synthesis typically involves condensation reactions between substituted chromene precursors and aromatic amines. For example:

  • Step 1 : React 2-imino-2H-chromene-3-carboxamide with phosphorus esters to introduce bromine or cyano groups. This method allows for regioselective functionalization .
  • Step 2 : Optimize reaction conditions (e.g., reflux in pyridine or hydrazine hydrate) to enhance yield, as demonstrated in analogous quinazolinone syntheses .
  • Purification : Use column chromatography with solvents like ethyl acetate/hexane mixtures, followed by recrystallization for high-purity isolates .

Q. How can the structure of this compound be validated post-synthesis?

  • X-ray crystallography is the gold standard for confirming planarity of the chromene ring and hydrogen-bonding patterns, as shown in related chromene-carboxylic acid derivatives .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., Z-configuration confirmed by imino proton shifts at δ 8.5–9.0 ppm) .
    • FT-IR : Identify key functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, amide C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving phosphorus esters with chromene derivatives?

Phosphorus esters (e.g., triethyl phosphite) react with chromene-imino intermediates via nucleophilic substitution or cycloaddition:

  • Pathway 1 : Formation of α-aminophosphonic acids through Arbuzov-like reactions, generating bioactive heterocycles .
  • Pathway 2 : Intramolecular cyclization to fused phosphorus-containing rings (e.g., chromenoazaphospholes), influenced by steric and electronic effects of substituents .
  • Key intermediates : Isolate and characterize using LC-MS or in situ NMR to track reaction progress .

Q. How can structure-activity relationships (SARs) guide the optimization of antioxidant and cytotoxic properties?

  • Antioxidant activity :
    • Introduce electron-donating groups (e.g., -OH, -OCH₃) to enhance radical scavenging. Compound 5 (IC₅₀ = 2.8 μg/mL) outperformed ascorbic acid due to conjugated imino and bromine groups stabilizing radical intermediates .
  • Cytotoxicity :
    • Bromine at position 6 increases lipophilicity, improving cell membrane penetration. Compound 5 showed IC₅₀ = 4.96–7.44 μg/mL against cancer lines, comparable to doxorubicin .
  • Methodological tip : Use MTT assays with dose-response curves (0.1–100 μg/mL) and apoptosis markers (e.g., caspase-3) for mechanistic insights .

Q. What advanced techniques are used to resolve contradictions in biological data?

  • Crystallographic analysis : Compare hydrogen-bonding networks of active vs. inactive analogs to identify critical interactions (e.g., O–H⋯O bonds in bioactive conformers) .
  • Docking studies : Map compound binding to targets (e.g., topoisomerase II) using software like AutoDock Vina, cross-validated with mutagenesis data .
  • Statistical validation : Apply ANOVA to biological replicates (n ≥ 3) to distinguish signal from noise in IC₅₀ determinations .

Methodological Considerations

Q. How to design a robust pharmacological evaluation protocol?

  • In vitro models :
    • Use human cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
    • Include non-cancerous cells (e.g., HEK293) to assess selectivity .
  • In vivo models :
    • Adopt acetic acid-induced writhing tests (rodents) for analgesic activity, as in quinazolinone studies .
    • Monitor toxicity via ALT/AST levels and histopathology .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Formulation : Use DMSO/PEG-400 mixtures (1:4 v/v) for intravenous administration .
  • Prodrug design : Esterify the carboxamide group to enhance membrane permeability, then hydrolyze in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.